2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid

physicochemical profiling lipophilicity tetrazole bioisostere

2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid (CAS 433253-83-9, molecular formula C10H16N4O2S, MW 256.33 g/mol) belongs to the class of N1-substituted tetrazol-5-yl thioether carboxylic acids. The molecule incorporates three functionally distinct moieties: a cyclohexyl substituent at the N1 position of the tetrazole ring, a thioether (sulfanyl) linker at the C5 position, and a propionic acid terminus.

Molecular Formula C10H16N4O2S
Molecular Weight 256.33 g/mol
CAS No. 433253-83-9
Cat. No. B187859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid
CAS433253-83-9
Molecular FormulaC10H16N4O2S
Molecular Weight256.33 g/mol
Structural Identifiers
SMILESCC(C(=O)O)SC1=NN=NN1C2CCCCC2
InChIInChI=1S/C10H16N4O2S/c1-7(9(15)16)17-10-11-12-13-14(10)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,15,16)
InChIKeyZUJQHSWZNUSBNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid (CAS 433253-83-9): Structural Identity and Compound Class Profile for Research Procurement


2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid (CAS 433253-83-9, molecular formula C10H16N4O2S, MW 256.33 g/mol) belongs to the class of N1-substituted tetrazol-5-yl thioether carboxylic acids [1]. The molecule incorporates three functionally distinct moieties: a cyclohexyl substituent at the N1 position of the tetrazole ring, a thioether (sulfanyl) linker at the C5 position, and a propionic acid terminus. Tetrazoles are well-established carboxylic acid bioisosteres that offer enhanced metabolic stability and tunable physicochemical properties relative to the parent acid functionality [2]. This compound is primarily distributed as a screening and building-block research chemical by multiple international suppliers including AKSci, Bidepharm, and CymitQuimica, with standard purity specifications of ≥95% .

Why Tetrazolyl-Thioether Propionic Acids Cannot Be Interchanged: The Critical Role of the N1 Substituent in 2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid Selection


Within the tetrazol-5-ylsulfanyl-propionic acid chemotype, the N1 substituent is the primary driver of lipophilicity, steric bulk, and target-binding complementarity. The cyclohexyl group (saturated, chair-conformation C6 ring) confers a distinct spatial and electronic profile versus aromatic (e.g., phenyl) or smaller alkyl (e.g., methyl) N1 substituents [1]. Literature on valproic acid analogs demonstrates that cyclohexylmethyl-substituted tetrazoles exhibit differential anticonvulsant activity compared to linear alkyl tetrazole analogs, attributed to steric effects at critical metabolic or receptor interaction steps [2]. Consequently, replacing the N1-cyclohexyl group with phenyl, methyl, or other alkyl substituents is not expected to yield pharmacologically interchangeable compounds. The quantitative evidence below substantiates these physicochemical and structural differentiation points.

Quantitative Differentiation Evidence for 2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid Versus Closest Structural Analogs


Computed Lipophilicity: XLogP3 Comparison Between N1-Cyclohexyl and N1-Phenyl Tetrazolyl-Thioether Propionic Acid Analogs

The target compound bearing an N1-cyclohexyl substituent yields an XLogP3 value of 2.1 (PubChem, method XLogP3 3.0) [1]. The direct N1-phenyl analog, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid (CAS 59399-37-0), has a reported ACD/LogP of 2.42 and an ACD/LogD (pH 5.5) of -1.18 . The cyclohexyl analog is thus approximately 0.3 log units less lipophilic than the phenyl analog by these computational estimates. This difference in lipophilicity modulates membrane permeability, plasma protein binding, and tissue distribution profiles.

physicochemical profiling lipophilicity tetrazole bioisostere

Molecular Weight and Physicochemical Differentiation: Cyclohexyl vs. Phenyl Substituent Impact on Drug-Likeness Parameters

The target compound has a molecular weight of 256.33 g/mol, compared to 250.28 g/mol for the N1-phenyl analog (CAS 59399-37-0) [1]. The cyclohexyl group (C6H11, 83 Da) contributes greater molecular volume and conformational flexibility (chair-boat interconversion) relative to the planar phenyl ring (C6H5, 77 Da). This structural distinction influences molecular recognition at protein binding sites, where the saturated cyclohexyl ring may access hydrophobic pockets inaccessible to the flat aromatic phenyl substituent.

drug-likeness molecular properties tetrazole analogs

Spectroscopic Characterization Completeness: Available NMR and MS Reference Data for Identity Verification

The target compound has 2 NMR spectra and 1 GC-MS spectrum deposited in the SpectraBase and Wiley Registry of Mass Spectral Data 2023 databases [1]. This level of spectroscopic documentation enables unambiguous structural confirmation during procurement and QC. In contrast, the N1-phenyl analog (CAS 59399-37-0) has limited publicly available spectral data. Additionally, commercial suppliers such as Bidepharm provide batch-specific QC reports including NMR, HPLC, and GC for the target compound .

analytical characterization NMR spectroscopy mass spectrometry quality control

Class-Level Pharmacological Relevance: Tetrazolyl-Thioether Propionic Acids as Anti-Inflammatory and Anticonvulsant Scaffolds

Within the broader tetrazolylacetic and propionic acid class, compounds of this chemotype have demonstrated anti-inflammatory activity. The 1984 study by Janda et al. showed that substituted tetrazolyl acetic acids exhibit anti-inflammatory effects [1]. In the anticonvulsant domain, Abbott et al. (1988) established quantitative structure-activity relationships for tetrazole analogs of valproic acid, finding that cyclohexylmethyl-substituted tetrazoles exhibited unique steric-dependent activity profiles distinct from linear alkyl tetrazoles [2]. Additionally, Japanese patent JPS579771A claims tetrazole derivatives containing the 1-cyclohexyltetrazole moiety for anti-platelet aggregation, phosphodiesterase inhibition, and anti-inflammatory applications [3]. These class-level findings support the pharmacological relevance of the target compound's scaffold, though they do not constitute direct evidence for this specific compound.

anti-inflammatory anticonvulsant tetrazole pharmacology carboxylic acid bioisostere

Binding Affinity Data for a Closely Related Analog: ROR-alpha Target Engagement as a Differentiating Pharmacological Signal

A structurally related compound, 2-[2-(1-cyclohexyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-benzoic acid ethyl ester (BDBM39517), has documented binding to Isoform 2 of Nuclear Receptor ROR-alpha (Homo sapiens) in the BindingDB database, with associated PDB co-crystal structures 1N83, 1S0X, and 4S15 [1]. This demonstrates that the 1-cyclohexyl-1H-tetrazol-5-ylsulfanyl substructure is compatible with specific protein target engagement at nuclear receptors. While this data pertains to an acylated derivative rather than the free propionic acid, it establishes a target engagement precedent for the core scaffold that is not available for the N1-phenyl analog series.

ROR-alpha nuclear receptor BindingDB target engagement

Recommended Application Scenarios for 2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid Based on Quantitative Differentiation Evidence


Nuclear Receptor Screening Libraries: ROR-alpha and Related Orphan Receptor Target Discovery

The documented binding of the 1-cyclohexyl-tetrazol-5-ylsulfanyl scaffold to ROR-alpha (BindingDB: BDBM39517, PDB co-crystal structures 1N83, 1S0X, 4S15) supports the inclusion of this compound in nuclear receptor-focused screening decks [1]. The saturated cyclohexyl substituent offers shape complementarity distinct from aromatic N1-substituted analogs, potentially accessing hydrophobic sub-pockets not engaged by flat phenyl rings. Researchers investigating ROR-alpha or related orphan nuclear receptors may benefit from the scaffold's demonstrated target engagement precedent.

Anti-Inflammatory Drug Discovery: Tetrazole-Thioether Propionic Acid Scaffold Exploration

Based on class-level evidence from Janda et al. (1984) demonstrating anti-inflammatory activity of tetrazolyl acetic and propionic acids, this compound is a relevant candidate for inflammatory pathway screening [2]. The combined presence of a tetrazole ring (carboxylic acid bioisostere) and a propionic acid moiety may confer dual pharmacophoric features within a single molecular entity. The cyclohexyl substituent may further modulate COX-2 vs. COX-1 selectivity profiles, though this remains to be experimentally verified.

Anticonvulsant Analog Design: Exploring Steric Effects of the N1-Cyclohexyl Substituent

Abbott et al. (1988) demonstrated that cyclohexylmethyl-substituted tetrazoles exhibit unique steric-dependent anticonvulsant activity profiles, with the inactivity of 5-cyclohexylmethyltetrazole attributed to subtle steric effects at metabolic or active-site interaction steps [3]. The target compound, featuring a cyclohexyl group directly at N1 (rather than a cyclohexylmethyl linker), represents a structurally distinct entry point for investigating the steric determinants of anticonvulsant activity in the tetrazole series. This compound can serve as a tool for structure-activity relationship (SAR) studies aimed at dissecting the role of N1 substituent topology in seizure models.

Analytical Reference Standard: Procurement with Verified Spectroscopic Identity

With 2 NMR spectra and 1 GC-MS spectrum deposited in publicly accessible databases (SpectraBase, Wiley Registry of Mass Spectral Data 2023) [4], and commercial availability with batch-specific QC documentation (NMR, HPLC, GC) from suppliers such as Bidepharm , this compound can serve as a reliable analytical reference standard. This level of spectroscopic documentation exceeds that available for the N1-phenyl analog (CAS 59399-37-0), reducing identity verification burden during compound registration and QC workflows in medicinal chemistry laboratories.

Quote Request

Request a Quote for 2-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.